molecular formula C12H15FN4 B1491003 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2098045-83-9

2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B1491003
CAS No.: 2098045-83-9
M. Wt: 234.27 g/mol
InChI Key: CRXOPUBZZQTBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine is an interesting synthetic molecule. Its complex structure incorporates a pyrazole ring, a fluoroethyl group, and a pyridine moiety. This configuration could suggest various interactions in biological systems, making it a compound of significant interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One way to synthesize 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine involves a multi-step reaction sequence:

  • Formation of the pyrazole ring: : The starting materials could include 4-chloropyridine and a hydrazine derivative. A condensation reaction can form the pyrazole ring, typically using an acid or base catalyst.

  • Fluoroethylation: : Introduction of the fluoroethyl group might involve a nucleophilic substitution reaction using 2-fluoroethyl halide in the presence of a suitable base, such as sodium hydride, to promote the reaction.

  • Formation of the ethan-1-amine: : This could be achieved by reducing a nitro or nitrile precursor, using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

Scaling up the synthesis to industrial levels may require optimizing these reactions for higher yield and purity, possibly by fine-tuning reaction conditions like temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound might undergo oxidation at the amine group, potentially forming a corresponding imine or nitrile under specific conditions.

Reduction: : Reduction reactions could convert any nitro groups into amines, or alter the double bonds within the pyrazole ring.

Substitution: : Nucleophilic or electrophilic substitution reactions might occur, particularly at the pyridine ring or the fluoroethyl group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide might be used. Reduction : Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. Substitution : Reagents such as alkyl halides or acyl halides, with bases or acids as catalysts, could be employed.

Major Products Formed

Oxidation: : Imine, nitrile, or oxidized derivatives of the parent compound. Reduction : Further reduced amine derivatives. Substitution : Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

Chemistry: : As a building block for synthesizing more complex molecules. Biology : Could be a potential ligand for binding studies with enzymes or receptors. Medicine : May have bioactivity worth exploring in drug discovery, possibly targeting specific enzymes or receptors in diseases. Industry : Possible use in creating specialized polymers or as an intermediate in the synthesis of more complex chemical products.

Mechanism of Action

This compound might interact with biological targets through several mechanisms:

  • Binding to Enzymes or Receptors: : The pyrazole and pyridine rings could facilitate binding to active sites or receptor proteins, potentially modulating their activity.

  • Fluoroethyl Group: : The electron-withdrawing nature of the fluorine atom might affect the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(2-Fluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine: : Similar but with a methyl group instead of an ethyl.

  • 2-(1-(2-Chloroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine: : Chlorine atom instead of fluorine, affecting its reactivity and interactions.

  • 2-(1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-imidazol-4-yl)ethan-1-amine: : Replacing the pyrazole ring with an imidazole ring, changing its electronic properties and binding affinities.

Uniqueness: : The specific arrangement of a fluoroethyl group and pyrazole ring with a pyridine moiety in 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine makes it distinctive, potentially leading to unique chemical behavior and biological interactions.

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4/c13-4-8-17-9-11(1-5-14)12(16-17)10-2-6-15-7-3-10/h2-3,6-7,9H,1,4-5,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXOPUBZZQTBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2CCN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.